molecular formula C21H20O11 B1233896 Luteolin-4'-o-glucoside

Luteolin-4'-o-glucoside

Cat. No.: B1233896
M. Wt: 448.4 g/mol
InChI Key: UHNXUSWGOJMEFO-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin-4’-O-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of luteolin, a flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties. The glycosylation at the 4’ position enhances the solubility and bioavailability of luteolin, making it more effective in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Luteolin-4’-O-glucoside can be synthesized through chemical glycosylation or biotransformation. Chemical glycosylation involves the use of protecting-group mechanisms, which introduce multiple steps and require specific reaction conditions. For instance, glycosylation reactions can be conducted in a buffer containing harvested wet cells, sucrose, luteolin, and dimethyl sulfoxide (DMSO) at 30°C with shaking at 200 rpm for 48 hours .

Industrial Production Methods: Biotransformation using glycosyltransferases is a more efficient method for industrial production. Enzymes such as glycosyltransferase from Xanthomonas campestris and UDP-glycosyltransferase from rice have been reported to glycosylate luteolin at specific hydroxyl groups, including the 4’ position .

Chemical Reactions Analysis

Types of Reactions: Luteolin-4’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Luteolin-4’-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

Luteolin-4’-O-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Luteolin-4’-O-glucoside is unique due to its glycosylation at the 4’ position, which enhances its solubility and bioavailability compared to other luteolin derivatives. Similar compounds include:

Luteolin-4’-O-glucoside stands out due to its specific glycosylation pattern, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

UHNXUSWGOJMEFO-QNDFHXLGSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

luteolin 4'-O-glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Luteolin-4'-o-glucoside
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Luteolin-4'-o-glucoside
Reactant of Route 6
Luteolin-4'-o-glucoside

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